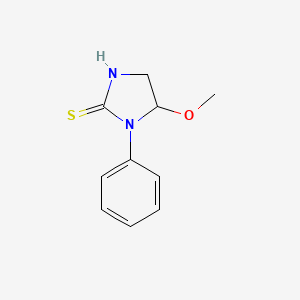

5-methoxy-1-phenylimidazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

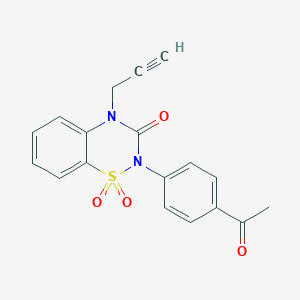

Imidazolidine is a five-membered ring compound containing two nitrogen atoms . The presence of a thione group (C=S) and a methoxy group (CH3O-) could potentially influence the reactivity and properties of the compound.

Synthesis Analysis

While specific synthesis methods for “5-methoxy-1-phenylimidazolidine-2-thione” are not available, imidazolidine derivatives are often synthesized through cyclization reactions involving a diamine and a carbonyl compound .Molecular Structure Analysis

The molecular structure of “5-methoxy-1-phenylimidazolidine-2-thione” would likely involve a five-membered imidazolidine ring with a thione functional group at the 2-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen at the 1-position .Chemical Reactions Analysis

Imidazolidine derivatives can participate in a variety of chemical reactions, often acting as ligands in metal-catalyzed reactions or as intermediates in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methoxy-1-phenylimidazolidine-2-thione” would be influenced by its functional groups. For instance, the presence of a thione group could potentially increase its reactivity compared to a similar compound with a carbonyl group .科学的研究の応用

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Activity

Some derivatives of imidazole have been widely used due to their anticancer properties . They have shown promising results in inhibiting the growth of cancer cells and reducing tumor size.

Antioxidant Activity

Imidazole derivatives also exhibit antioxidant activity . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Herbicidal and Insecticidal Activity

Imidazole derivatives have been used as herbicides and insecticides . They are effective in controlling the growth of unwanted plants and insects.

Anticonvulsant and Antihelmintic Activity

Imidazole derivatives have shown anticonvulsant and antihelmintic activities . They can be used in the treatment of seizures and parasitic worm infections.

Anti-inflammatory and Antiviral Activity

Imidazole derivatives have anti-inflammatory and antiviral properties . They can reduce inflammation and fight against viral infections.

Use as an Amidoalkylating Agent

5-hydroxy-1-phenylimidazolidine-2-thione, a compound similar to 5-methoxy-1-phenylimidazolidine-2-thione, has been used as an amidoalkylating agent in reactions with 1-methyloxindole, 3-pyrazolone, and pyrazole derivatives . This leads to the formation of new unsymmetric bis-heterocyclic compounds with a direct C-C bond containing a combination of pharmacophoric groups of two classes of heterocycles.

Biological Evaluation Against Human Recombinant Alkaline Phosphatase

These compounds have potential biological applications and were screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

将来の方向性

特性

IUPAC Name |

5-methoxy-1-phenylimidazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-9-7-11-10(14)12(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDTZMITUJVWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC(=S)N1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455631.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)

![5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455653.png)

![2-(3-methoxyphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455654.png)

![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)

![2-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455661.png)

![5-[(3,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455672.png)

![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)

![3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B6455693.png)

![2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455694.png)